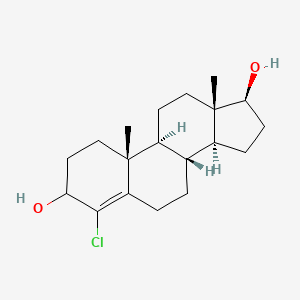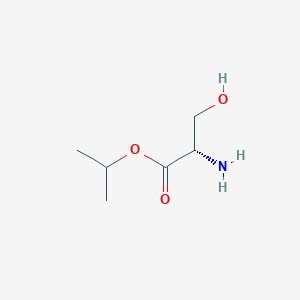
Laminarioctaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laminarioctaose is a high-purity oligosaccharide composed of eight glucose units linked by β-1,3-glycosidic bonds. It is derived from laminarin, a polysaccharide found in brown algae, particularly Laminaria species. This compound has a molecular formula of C48H82O41 and a molecular weight of 1315.1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Laminarioctaose can be synthesized through partial acid hydrolysis of laminarin, which is a β-glucan from Laminaria digitata . The hydrolysis process involves breaking down the polysaccharide into smaller oligosaccharides, including this compound. The reaction conditions typically involve using an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the hydrolysis.
Industrial Production Methods
Industrial production of this compound involves the extraction of laminarin from brown algae, followed by controlled hydrolysis to obtain the desired oligosaccharide. The process includes purification steps such as size-fractionation and high-performance liquid chromatography (HPLC) to ensure high purity and homogeneity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Laminarioctaose undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic reactions. The most common reaction is hydrolysis, where the β-1,3-glycosidic bonds are cleaved by specific enzymes.
Common Reagents and Conditions
Hydrolysis: Enzymes such as endo-1,3-β-glucanase, exo-1,3-β-glucanase, and β-glucosidase are commonly used to hydrolyze this compound. The reaction conditions typically involve incubating the compound in a sodium acetate buffer at pH 4.5 and a temperature of 40°C.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidation products.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Laminarioctaose has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of laminarioctaose involves its interaction with specific enzymes and receptors. For example, β-glucanases recognize and cleave the β-1,3-glycosidic bonds in this compound, leading to the release of smaller oligosaccharides and glucose . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes catalysis.
Vergleich Mit ähnlichen Verbindungen
Laminarioctaose is unique due to its specific β-1,3-glycosidic linkages and its derivation from laminarin. Similar compounds include other β-glucan oligosaccharides such as laminaribiose, laminaritriose, and laminaritetraose. These compounds share similar structural features but differ in the number of glucose units and the degree of polymerization .
Eigenschaften
CAS-Nummer |
72621-54-6 |
|---|---|
Molekularformel |
C₄₈H₈₂O₄₁ |
Molekulargewicht |
1315.14 |
Synonyme |
O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





